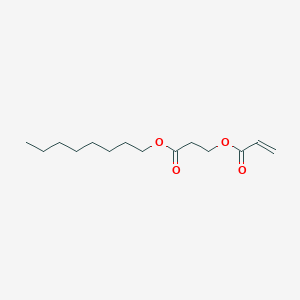

3-(Octyloxy)-3-oxopropyl acrylate

Description

Contextualizing Alkyl Acrylates within Contemporary Polymer Research

Alkyl acrylates are a significant subgroup of acrylate (B77674) monomers where the ester group consists of an alkyl chain. The length and branching of this alkyl chain have a profound impact on the properties of the resulting polymer. gantrade.comyoutube.com Short-chain alkyl acrylates, such as methyl acrylate and ethyl acrylate, typically produce harder, more brittle polymers with higher glass transition temperatures (Tg). aablocks.com Conversely, long-chain alkyl acrylates, like butyl acrylate and 2-ethylhexyl acrylate, yield softer, more flexible polymers with lower Tg values, often used in adhesives and elastomers. gantrade.com

Contemporary polymer research continues to explore the nuances of alkyl acrylate chemistry. Studies have investigated the effects of alkyl ester chain length on polymer toughness, with findings indicating that even subtle changes can drastically alter material properties. aablocks.com For instance, the glass transition temperature, a key determinant of a polymer's mechanical behavior at a given temperature, is directly influenced by the alkyl chain length. aablocks.com Furthermore, the presence of long alkyl side chains can introduce crystallinity into the polymer, affecting properties like gas permeability. guidechem.com The ability to form polymers with tailored characteristics by simply varying the alkyl group makes this class of monomers a cornerstone of modern polymer synthesis. researchgate.net

Research Imperatives for 3-(Octyloxy)-3-oxopropyl Acrylate Investigation

While the broader family of alkyl acrylates is well-documented, specific functionalized monomers like this compound remain largely unexplored in published literature. The structure of this monomer is unique, featuring an octyloxy group connected to the acrylate moiety via a propoxy-3-oxo linker. This specific arrangement suggests several avenues for research that could unlock novel material properties.

The presence of the C8 octyl chain suggests that polymers derived from this monomer would likely exhibit properties characteristic of long-chain polyacrylates, such as flexibility and a low glass transition temperature. However, the ether and additional ester functionalities within the linker introduce polarity and potential sites for hydrogen bonding, which could lead to unique intermolecular interactions and material characteristics not seen in simple alkyl acrylates.

Given the lack of direct research, the primary imperative is the fundamental synthesis and characterization of this compound and its corresponding homopolymer. A potential synthetic route could be analogous to the synthesis of other 3-alkoxy acrylates, which can involve the reaction of an appropriate alcohol with an acrylate precursor. google.com

Once synthesized, detailed investigation into its polymerization kinetics and the physical, mechanical, and thermal properties of the resulting polymer is essential. Key research questions would include:

How does the presence of the ether and second ester group in the side chain affect the glass transition temperature and crystallinity of the polymer compared to a simple poly(octyl acrylate)?

What is the influence of the functionalized side chain on the polymer's surface properties, such as hydrophobicity and adhesion?

Does the additional ester linkage offer a site for controlled degradation, potentially leading to the development of biodegradable or biocompatible materials?

How does this monomer behave in copolymerizations with other common acrylate or vinyl monomers?

Answering these questions through rigorous experimental investigation will be crucial to understanding the potential applications of this compound in areas such as specialty coatings, adhesives, and biomedical materials.

Chemical Compound Data

| Property | Value | Source |

| Chemical Name | This compound | aablocks.combldpharm.com |

| CAS Number | 2013574-61-1 | aablocks.comguidechem.combldpharm.com |

| Molecular Formula | C14H24O4 | guidechem.combldpharm.com |

| Molecular Weight | 256.34 g/mol | guidechem.combldpharm.com |

| Canonical SMILES | CCCCCCCCOC(=O)CCOC(=O)C=C | guidechem.com |

| InChI Key | MBZFNRXITUGWEA-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 52.6 Ų | guidechem.com |

| Rotatable Bond Count | 13 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O4 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

octyl 3-prop-2-enoyloxypropanoate |

InChI |

InChI=1S/C14H24O4/c1-3-5-6-7-8-9-11-17-14(16)10-12-18-13(15)4-2/h4H,2-3,5-12H2,1H3 |

InChI Key |

MBZFNRXITUGWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Octyloxy 3 Oxopropyl Acrylate

Direct Esterification Routes

Direct esterification represents a fundamental and widely utilized approach for the synthesis of acrylate (B77674) esters. This method typically involves the reaction of acrylic acid with an alcohol—in this case, 1-octanol (B28484)—in the presence of an acid catalyst to form the desired ester and water as a byproduct. A continuous process for producing 2-octyl acrylate by reacting acrylic acid and 2-octanol (B43104) highlights the industrial relevance of this route. google.com The water formed during the reaction is typically removed by azeotropic distillation to shift the chemical equilibrium towards the product, thereby increasing the conversion and yield. google.comgoogle.com

Catalytic Systems for Acrylate Ester Synthesis

The choice of catalyst is critical in direct esterification as it dictates the reaction rate and can influence the formation of byproducts. For the synthesis of alkyl acrylates, strong acid catalysts are predominantly used.

Homogeneous Catalysts: Sulfonic acids are effective homogeneous catalysts for this process. google.com Methanesulfonic acid and p-toluenesulfonic acid are commonly employed. google.com For instance, in the synthesis of 2-octyl acrylate, methanesulfonic acid is a preferred catalyst. google.com The catalyst is typically used in proportions ranging from 0.0005 to 0.05 moles per mole of the alcohol. google.com While effective, a key challenge with homogeneous catalysts is their removal from the reaction mixture, which can necessitate additional purification steps to prevent contamination of the final product. google.com

Heterogeneous Catalysts: To circumvent the issues associated with catalyst removal, solid acid catalysts, such as ion-exchange resins, are increasingly used. researchgate.net These resin-based catalysts, which can be packed into fixed-bed reactors, offer simplified processing and catalyst recovery. chemra.com A wide variety of acrylic esters are produced using such resin catalysts, which are suitable for reacting acrylic acid with alcohols ranging from C1 to C6 and beyond. chemra.com The porous structure of these catalysts can be tailored (macroporous or gel-type) to suit specific reactants and reactor configurations, such as batch or continuous flow systems. researchgate.netchemra.com

| Catalyst Type | Examples | Key Features |

| Homogeneous | Methanesulfonic acid, p-Toluenesulfonic acid | High activity; Requires removal after reaction. google.com |

| Heterogeneous | Ion-Exchange Resins (e.g., Amberlyst 15) | Easy separation and recycling; Reduced corrosion issues. researchgate.net |

Reaction Kinetics and Yield Optimization in Monomer Production

Optimizing the production of acrylate monomers via direct esterification involves a careful balance of several reaction parameters to maximize yield and minimize side reactions. The reaction is a reversible equilibrium-limited process, making the control of kinetics crucial. researchgate.net

Reaction Temperature: The reaction temperature is a significant factor. For the production of 2-octyl acrylate, temperatures typically range from 80°C to 130°C, with a preferred range of 90°C to 120°C. google.com Higher temperatures generally increase the reaction rate, but can also promote undesirable side reactions, such as ether formation or polymerization of the acrylate product. chemra.com

Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role in driving the reaction towards completion. Using an excess of one reactant, typically the alcohol, can enhance the conversion of the limiting reactant, which is often the more expensive acrylic acid. researchgate.net For 2-octyl acrylate synthesis, the molar ratio of 2-octanol to acrylic acid can range from 0.5 to 3, with a particular range of 1 to 1.5 being common. google.com

Byproduct Removal: The continuous removal of water, a byproduct of the esterification, is essential for shifting the equilibrium to favor ester formation. google.com This is commonly achieved through azeotropic distillation, where an entraining agent (in this case, the excess 2-octanol itself) forms a heteroazeotrope with water. google.com The condensed azeotrope separates into an organic phase, which is recycled back to the reactor, and an aqueous phase, which is removed. google.comgoogle.com

Continuous Flow Processes: Modern synthetic approaches utilize continuous flow reactors to improve efficiency and safety. A laboratory-scale continuous flow process for synthesizing n-octyl acrylate by reacting (meth)acryloyl chloride with n-octanol has demonstrated excellent conversions and an isolated yield of 95%. rsc.org This highlights the potential for high-yield, on-demand production of acrylate monomers. rsc.org

| Parameter | Typical Range/Method | Impact on Yield |

| Temperature | 80°C - 130°C | Increases reaction rate but can cause side reactions if too high. google.com |

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | An excess of alcohol shifts equilibrium to favor product formation. google.comresearchgate.net |

| Catalyst Concentration | 1-3 vol% (Homogeneous) | Higher concentration increases reaction rate up to a certain point. researchgate.net |

| Byproduct Removal | Azeotropic Distillation | Continuously removes water, driving the reaction to completion. google.comgoogle.com |

Transesterification as a Derivatization Pathway

Transesterification offers an alternative synthetic route to 3-(Octyloxy)-3-oxopropyl acrylate, starting from a more common, lower-boiling point acrylate ester, such as methyl acrylate or ethyl acrylate. google.com This process involves reacting the light acrylate ester with 1-octanol in the presence of a suitable catalyst. The equilibrium is shifted towards the desired higher-boiling octyl ester by continuously removing the lower-boiling alcohol (methanol or ethanol) byproduct via distillation. google.comgoogle.com

This method can be advantageous as it avoids the direct handling of acrylic acid and can be performed under milder conditions. A continuous process for producing 2-octyl acrylate by transesterification uses ethyl acrylate and 2-octanol. google.com The light alcohol formed (ethanol) is continuously removed as an azeotropic mixture with the ethyl acrylate, which can then be recycled. google.com

Titanate-based catalysts are particularly effective for this transformation. google.com Examples include ethyl titanate or 2-octyl titanate, the latter of which can be pre-formed by reacting ethyl titanate with 2-octanol. google.com The catalyst is typically used in a proportion of 5x10⁻⁴ to 5x10⁻² moles per mole of 2-octanol. google.com More recently, highly chemoselective transesterification of methyl (meth)acrylates catalyzed by sodium or magnesium aryloxides has been developed, allowing the reaction to proceed at room temperature (25°C) with high yields while avoiding undesired Michael addition side reactions. acs.org

| Catalyst System | Starting Materials | Key Process Feature |

| Titanate-based (e.g., 2-octyl titanate) | Light Acrylate (e.g., Ethyl Acrylate) + 2-Octanol | Continuous removal of light alcohol byproduct by distillation. google.com |

| Sodium/Magnesium Aryloxides | Methyl (meth)acrylate + Various Alcohols | High chemoselectivity at mild (25°C) conditions. acs.org |

Advanced Purification and Isolation Techniques for Monomer Purity

Achieving high purity is paramount for acrylate monomers, as impurities can adversely affect polymerization processes and the properties of the final polymer. scirp.org The purification of this compound involves removing unreacted starting materials, catalysts, and byproducts formed during the synthesis.

Distillation: Distillation is a primary method for purifying acrylate monomers. google.comscirp.org However, acrylates are prone to polymerization at elevated temperatures. google.com To prevent this, polymerization inhibitors are added during distillation. google.com These inhibitors often require the presence of oxygen to be effective. google.com The process is typically carried out under reduced pressure to lower the boiling point and minimize thermal stress on the monomer. google.com For example, distillation can be conducted at a pressure of 10 to 500 mmHg, with boiler temperatures of 60–200°C. google.com

Column Chromatography: A simple, inexpensive, and safe alternative to distillation for removing inhibitors and other impurities is column chromatography. scirp.orgscirp.org A common method involves passing the crude monomer through a column packed with basic aluminum oxide. scirp.org This technique is effective for removing acidic inhibitors like monomethyl ether of hydroquinone (B1673460) (MeHQ), which is often used to stabilize acrylic acid and its esters. scirp.org The efficacy of this purification can be confirmed by analytical techniques such as FTIR and NMR spectroscopy, which can verify the absence of inhibitor-related signals in the purified product. scirp.orgscirp.org

Other Techniques: In addition to distillation and chromatography, other purification methods such as filtration, crystallization, and differential extraction can be employed depending on the nature of the impurities. scirp.orgscirp.org For instance, after direct esterification, the acidic catalyst is often neutralized and removed through washing and phase separation before the final distillation step. google.com

| Purification Technique | Target Impurity/Purpose | Key Considerations |

| Distillation | Unreacted reagents, byproducts | Requires polymerization inhibitors and often reduced pressure to prevent premature polymerization. google.com |

| Column Chromatography | Polymerization inhibitors (e.g., MeHQ) | A simple and effective method using adsorbents like basic aluminum oxide. scirp.orgscirp.org |

| Washing/Extraction | Acid catalysts, water-soluble impurities | Often used as a preliminary purification step before distillation. google.com |

Polymerization Mechanisms and Polymer Architectures

Homopolymerization of 3-(Octyloxy)-3-oxopropyl Acrylate (B77674)

The homopolymerization of 3-(Octyloxy)-3-oxopropyl acrylate would result in a polymer with a repeating unit of this monomer, leading to a flexible polymer backbone with pendant octyloxy-containing ester groups. The long, hydrophobic octyloxy chains would significantly influence the polymer's physical properties, such as its glass transition temperature and solubility.

Conventional free radical polymerization is a common method for polymerizing acrylates. kowachemical.commdpi.com For a monomer like this compound, this process would be initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN or a peroxide) to generate free radicals. The polymerization would then proceed through the characteristic steps of initiation, propagation, and termination.

The kinetics of such a polymerization are expected to follow the classical rate equation for free radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. researchgate.net However, for long-chain alkyl acrylates, chain transfer reactions can play a significant role. d-nb.infoupenn.edu Specifically, intermolecular chain transfer to the polymer can lead to the formation of long-chain branches, and in some cases, crosslinking, which would be observed as an increase in the polymer's molecular weight and potentially the formation of an insoluble gel fraction. d-nb.info The presence of labile hydrogen atoms on the alkyl chain could influence the extent of these side reactions. d-nb.info

Control over the polymerization can be exerted by manipulating the initiator concentration, monomer concentration, and reaction temperature. However, achieving polymers with a narrow molecular weight distribution (i.e., low polydispersity) through conventional free radical polymerization is challenging due to the stochastic nature of the termination reactions. sigmaaldrich.com

To achieve better control over the polymer architecture, controlled radical polymerization (CRP) techniques are highly suitable for monomers like this compound. sigmaaldrich.commdpi.com Among these, Atom Transfer Radical Polymerization (ATRP) is a robust method for polymerizing a wide range of acrylates. cmu.educmu.eduacs.org

In the ATRP of an acrylate, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the propagating polymer chains. acs.org This dynamic equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov For long-chain acrylates like lauryl acrylate, ATRP has been successfully employed to produce well-defined homopolymers. cmu.edu It is anticipated that similar conditions could be adapted for this compound.

The choice of solvent is crucial in ATRP to ensure the solubility of the monomer, the resulting polymer, and the catalyst complex. cmu.edu Furthermore, the development of techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP allows for the use of very low concentrations of the copper catalyst, making the process more environmentally friendly. cmu.edu

Below is a table summarizing typical conditions for the ATRP of a long-chain alkyl acrylate, which would be analogous for this compound:

| Parameter | Example Value | Reference |

| Monomer | Lauryl Acrylate | cmu.edu |

| Initiator | Methyl 2-bromopropionate | cmu.edu |

| Catalyst | CuBr | cmu.edu |

| Ligand | dNbpy | cmu.edu |

| Solvent | Toluene | cmu.edu |

| Temperature | 90 °C | cmu.edu |

Copolymerization with Allied Monomers (e.g., Acrylic Acid)

Copolymerization of the hydrophobic this compound with a hydrophilic monomer like acrylic acid would lead to the formation of amphiphilic copolymers. These copolymers are of great interest due to their ability to self-assemble in solution and their surfactant-like properties.

The microstructure of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by the monomer reactivity ratios, r₁ and r₂. mdpi.com For the copolymerization of this compound (M₁) and acrylic acid (M₂), the reactivity ratios would describe the preference of a propagating chain ending in M₁ to add another M₁ monomer versus an M₂ monomer, and vice versa. uwaterloo.ca

While specific reactivity ratios for the this compound/acrylic acid pair are not available, data from similar systems, such as other alkyl acrylates and acrylic acid, can provide valuable insights. Generally, in the copolymerization of acrylates and methacrylates, if the product of the reactivity ratios (r₁r₂) is close to 1, a random copolymer is formed. If r₁ > 1 and r₂ < 1, the copolymer will be enriched in M₁. sapub.org

The determination of these ratios typically involves carrying out a series of copolymerizations with varying initial monomer feed ratios and analyzing the composition of the resulting copolymer at low conversions. uwaterloo.casapub.org Methods such as the Fineman-Ross and Kelen-Tudos methods are then used to calculate the reactivity ratios from the experimental data. sapub.org The pH of the reaction medium can significantly influence the reactivity of acrylic acid, and thus the reactivity ratios, in aqueous or polar protic solvents. uwaterloo.ca

The synthesis of amphiphilic copolymers of this compound and acrylic acid can be achieved through various polymerization techniques. researchgate.netepa.govmdpi.com The resulting copolymers would possess a hydrophobic segment derived from the long alkyl chain of the acrylate and a hydrophilic segment from the carboxylic acid groups of the acrylic acid.

In aqueous solution, these amphiphilic copolymers can self-assemble into various nanostructures, such as micelles or vesicles, depending on the balance between the hydrophobic and hydrophilic blocks. researchgate.netnih.gov The hydrophobic octyloxy groups would form the core of the micelles, while the hydrophilic poly(acrylic acid) segments would form the corona, stabilizing the structure in the aqueous environment.

Beyond random or statistical copolymers, more complex architectures like block and graft copolymers can be designed and synthesized to tailor the material's properties with greater precision.

Block Copolymers: Well-defined amphiphilic block copolymers can be synthesized using controlled radical polymerization techniques like ATRP or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netrsc.org For instance, a block of poly(this compound) could be synthesized first, and then this macroinitiator would be used to initiate the polymerization of a protected form of acrylic acid (e.g., tert-butyl acrylate), followed by hydrolysis to yield the final amphiphilic diblock copolymer. researchgate.net This sequential monomer addition is a hallmark of living/controlled polymerization methods. nih.gov

Graft Copolymers: Graft copolymers featuring a backbone of one polymer and side chains of another can also be synthesized. cmu.edutandfonline.comcmu.edu There are three main strategies for this:

"Grafting through": A macromonomer of one type is copolymerized with a small-molecule monomer of another type. cmu.edutandfonline.com

"Grafting from": A polymer backbone with initiating sites is used to grow the graft chains. cmu.edu

"Grafting to": Pre-synthesized polymer chains are attached to a polymer backbone. cmu.edu

For the system , a poly(acrylic acid) backbone could be functionalized with initiating sites for the ATRP of this compound, resulting in a graft copolymer with a hydrophilic backbone and hydrophobic grafts.

The table below outlines the different copolymer architectures possible with this compound and acrylic acid:

| Copolymer Architecture | Description | Synthesis Method |

| Random Copolymer | Monomers are randomly distributed along the polymer chain. | Conventional Free Radical Polymerization |

| Block Copolymer | Composed of distinct blocks of each monomer. | Controlled Radical Polymerization (e.g., ATRP, RAFT) |

| Graft Copolymer | Side chains of one monomer are attached to a backbone of the other. | "Grafting through," "Grafting from," or "Grafting to" methods |

Polymerization-Induced Self-Assembly (PISA) Research

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the polymerization-induced self-assembly (PISA) of This compound . While PISA is a powerful and widely utilized technique for the in-situ formation of block copolymer nano-objects from a variety of monomers, there is no readily available data detailing its application to this specific acrylate. rsc.orgnih.govrsc.org

PISA methodologies, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully employed for a range of acrylate and methacrylate (B99206) monomers to produce nanoparticles with controlled morphologies like spheres, worms, and vesicles. nih.govresearchgate.net The process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block, triggering self-assembly. nih.govsemanticscholar.org The final morphology of the resulting nanoparticles can be finely tuned by adjusting parameters such as the degrees of polymerization of each block and the solids content of the reaction. nih.gov

Investigations into alcoholic RAFT dispersion polymerization have highlighted its utility in creating well-defined block copolymer nano-objects. researchgate.net Furthermore, photo-initiated PISA (photo-PISA) has emerged as a rapid and efficient method, allowing for polymerization at lower temperatures under visible light irradiation. researchgate.net These advancements have expanded the scope of monomers and functional groups that can be incorporated into PISA-derived nanostructures. nih.gov

Despite the versatility of PISA, the scientific community has not yet published specific findings on the use of This compound as either the core-forming or corona-forming block in a PISA formulation. Consequently, there are no established phase diagrams, kinetic studies, or detailed characterizations of the resulting polymer architectures for this particular monomer within the context of PISA. The exploration of its behavior in a PISA system, including its polymerization kinetics and self-assembly characteristics, remains an open area for future research.

Self Assembly and Supramolecular Chemistry of Poly 3 Octyloxy 3 Oxopropyl Acrylate Copolymers

Stimuli-Responsive Self-Assembly in Aqueous Media

pH-Induced Aggregation and Disaggregation Mechanisms

The incorporation of pH-sensitive co-monomers, such as acrylic acid or other ionizable groups, into a copolymer with 3-(octyloxy)-3-oxopropyl acrylate (B77674) would render the resulting material responsive to changes in pH. acs.orgsonar.ch At a pH where the acidic co-monomer is deprotonated and charged, electrostatic repulsion would favor the dissolution or swelling of the polymer chains, leading to disaggregation. Conversely, at a low pH where the acidic groups are protonated and neutral, the hydrophobic interactions of the octyl side chains would dominate, leading to aggregation and the formation of self-assembled structures.

The mechanism of this pH-induced transition is driven by the shift in the hydrophilic-lipophilic balance (HLB) of the copolymer. The protonation of carboxylic acid groups, for instance, reduces their hydrophilicity, causing the polymer to collapse and form aggregates to minimize the exposure of the hydrophobic octyl chains to the aqueous environment.

Temperature and Ionic Strength Sensitivity of Assemblies

In addition to pH, the self-assembled structures of poly(3-(octyloxy)-3-oxopropyl acrylate) copolymers can be sensitive to temperature and the ionic strength of the aqueous medium. The hydrophobic interactions that drive the aggregation of the octyl side chains are generally strengthened with increasing temperature, a phenomenon that can lead to a Lower Critical Solution Temperature (LCST). Above the LCST, the polymer becomes less soluble and may precipitate or form more compact aggregates.

The presence of salts in the solution can also influence the self-assembly. An increase in ionic strength can screen the electrostatic repulsions between charged groups on the copolymer chains, promoting aggregation at lower temperatures or different pH values than in salt-free solutions. This "salting-out" effect can be used to fine-tune the conditions for self-assembly.

Morphological Characterization of Polymeric Nano-Assemblies

The self-assembly of amphiphilic copolymers of this compound in aqueous media can lead to the formation of various nano-sized structures, with the specific morphology depending on factors such as the copolymer composition, concentration, and the nature of the aqueous environment.

Micellar Formation and Structural Elucidation

In dilute solutions, these copolymers are expected to form micelles, which consist of a hydrophobic core of aggregated octyl side chains surrounded by a hydrophilic corona formed by the co-monomer segments. The formation of these micelles would occur above a certain concentration known as the critical micelle concentration (CMC). The structure of these micelles can be elucidated using techniques such as dynamic light scattering (DLS) to determine their size and transmission electron microscopy (TEM) for direct visualization.

Table 1: Hypothetical Micellar Properties of a Poly(this compound)-co-poly(acrylic acid) Copolymer

| Property | Value |

| Critical Micelle Concentration (CMC) | ~10-5 M |

| Hydrodynamic Diameter (Dh) | 50 - 150 nm |

| Core Composition | Poly(this compound) |

| Corona Composition | Poly(acrylic acid) |

Note: This data is hypothetical and based on typical values for similar amphiphilic block copolymers.

Vesicle Formation and Stability Studies

At higher concentrations or with different block ratios, the formation of vesicles, which are hollow spheres with a bilayer membrane, may be possible. acs.org These structures, also known as polymersomes, can encapsulate hydrophilic substances within their aqueous core. The stability of these vesicles would be influenced by the same factors that affect micelle formation, namely pH, temperature, and ionic strength. Stability studies would involve monitoring the size and integrity of the vesicles over time under various conditions.

Table 2: Hypothetical Stability of Poly(this compound) Copolymer Vesicles

| Condition | Vesicle Stability |

| pH 7.4 | Stable |

| pH 5.0 | Prone to aggregation/disassembly |

| 4 °C | Stable |

| 37 °C | Potentially less stable, approaching LCST |

Note: This data is hypothetical and illustrates expected trends.

Mechanistic Investigations of Aggregation Phenomena

The aggregation of poly(this compound) copolymers is a complex process governed by a delicate interplay of non-covalent interactions. Mechanistic investigations would aim to understand the driving forces behind the self-assembly process. Techniques such as fluorescence spectroscopy using pyrene (B120774) as a probe can be employed to determine the CMC and to study the polarity of the micellar core. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the mobility of different parts of the polymer chain upon aggregation.

The primary driving force for aggregation is the hydrophobic effect, which leads to the sequestration of the nonpolar octyl side chains from the aqueous environment. This is further influenced by hydrogen bonding possibilities with the ester group and any hydrophilic co-monomers, as well as by electrostatic interactions if charged groups are present. The kinetics of aggregation and disaggregation can be studied by techniques that monitor changes in light scattering or fluorescence upon a rapid change in conditions like pH or temperature.

Hydrodynamic Property Analysis via Viscometry

Viscometry is a fundamental technique for characterizing the hydrodynamic properties of polymer solutions. The viscosity of a solution containing amphiphilic copolymers, such as those derived from this compound, is highly dependent on the polymer's concentration, molecular weight, and the nature of the solvent. In aqueous solutions, the hydrophobic octyl side chains can lead to intermolecular associations, forming aggregates that significantly increase the solution's viscosity. researchgate.netwhiterose.ac.uk

The study of the viscosity of copolymers of N-vinylpyrrolidone with methyl acrylate has shown that the intrinsic viscosity is influenced by the copolymer's conformation in solution, with more compact macromolecular clusters resulting from a higher content of the hydrophobic comonomer. mdpi.com Similarly, for copolymers of this compound, an increase in the proportion of this hydrophobic monomer is expected to lead to more pronounced associative behavior in polar solvents, resulting in a higher solution viscosity.

The rheological properties are also affected by the formation of hydrophobic domains. researchgate.net For amphiphilic copolymers, the formation of micellar aggregates is a key factor influencing viscosity. rsc.org The table below illustrates hypothetical viscosity data for a copolymer of this compound and a hydrophilic comonomer, demonstrating the expected increase in viscosity with polymer concentration and the content of the hydrophobic monomer.

Table 1: Representative Viscosity Data for Poly(this compound-co-Monomer) Solutions This table presents illustrative data based on general principles of polymer science.

| Copolymer Composition (molar % of hydrophobic monomer) | Polymer Concentration (g/dL) | Relative Viscosity |

|---|---|---|

| 20 | 0.5 | 1.8 |

| 20 | 1.0 | 2.5 |

| 40 | 0.5 | 2.2 |

Micropolarity and Hydrophobic Microdomain Probing (e.g., Fluorescence Spectroscopy with Pyrene)

Fluorescence spectroscopy, particularly using pyrene as a probe, is a powerful method for investigating the formation and micropolarity of hydrophobic microdomains in amphiphilic copolymer solutions. magtech.com.cn Pyrene's fluorescence emission spectrum is sensitive to the polarity of its local environment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is a well-established indicator of the polarity of the medium surrounding the pyrene molecule. rsc.org

In a polar solvent like water, pyrene exhibits a high I₁/I₃ ratio. When hydrophobic microdomains are formed by the self-assembly of amphiphilic copolymers, pyrene preferentially partitions into these nonpolar regions. This results in a decrease in the I₁/I₃ ratio, signaling the formation of micellar or aggregated structures. rsc.org This technique can be used to determine the critical aggregation concentration (CAC) or critical micelle concentration (CMC) of the copolymer solution. rsc.orgrug.nl

For copolymers of this compound, the hydrophobic octyl chains would form the core of the microdomains. The I₁/I₃ ratio of pyrene in solutions of these copolymers would be expected to decrease as the polymer concentration increases, particularly above the CAC. The magnitude of this decrease would likely be more significant for copolymers with a higher content of the hydrophobic this compound monomer.

Table 2: Illustrative Pyrene I₁/I₃ Ratios in Aqueous Solutions of a Poly(this compound) Copolymer This table presents illustrative data based on established fluorescence spectroscopy principles.

| Polymer Concentration (mg/L) | I₁/I₃ Ratio | Environment |

|---|---|---|

| 1 | 1.85 | Aqueous |

| 10 | 1.83 | Aqueous |

| 50 (CAC) | 1.75 | Onset of Aggregation |

| 100 | 1.50 | Hydrophobic Microdomains |

Advanced Analytical Characterization in Polymer Research

Morphological and Size Characterization of Self-Assembled Structures

Transmission Electron Microscopy (TEM) for Aggregate Morphology

Transmission Electron Microscopy (TEM) is an indispensable technique in polymer research for the direct visualization of nanoscale structures. In the study of polymers derived from 3-(Octyloxy)-3-oxopropyl acrylate (B77674), TEM provides critical insights into the morphology of aggregates formed through self-assembly in solution. The amphiphilic nature of this polymer, arising from the hydrophilic acrylate backbone and the hydrophobic octyloxy side chains, drives the formation of various aggregate structures in selective solvents.

The high-resolution imaging capabilities of TEM allow for the detailed characterization of the size, shape, and internal structure of these aggregates. For analysis, a dilute solution of the polymer is typically cast onto a TEM grid and the solvent is evaporated. To enhance contrast, especially for soft polymer materials, staining agents are often employed. The resulting images reveal the projected two-dimensional structure of the polymer aggregates.

Research on amphiphilic polyacrylates demonstrates that these polymers can self-assemble into a variety of morphologies. researchgate.net The specific morphology observed is influenced by factors such as the polymer's molecular weight, the block copolymer composition (if applicable), and the nature of the solvent. Common aggregate morphologies for similar block copolymer systems include spheres, rods, and vesicles. nih.gov For instance, studies on polystyrene-b-poly(acrylic acid) block copolymers have shown the formation of multiple distinct aggregate morphologies in aqueous solutions. nih.gov

The detailed information provided by TEM is complementary to data obtained from other techniques like dynamic light scattering (DLS), offering a more complete picture of the polymer's behavior in solution. nih.gov While DLS provides information on the average particle size in a sample, TEM allows for the direct observation of the particle size distribution and the specific shapes of the aggregates. nih.gov

Below are representative findings for aggregate morphologies in amphiphilic acrylate polymer systems, illustrating the type of data obtained through TEM analysis.

Table 1: Observed Aggregate Morphologies in Amphiphilic Acrylate Block Copolymer Systems

| Polymer System | Solvent System | Observed Morphologies |

|---|---|---|

| Polystyrene-b-poly(acrylic acid) | Aqueous Solution | Spheres, Rods, Lamellae, Vesicles |

| Poly(n-butyl methacrylate-stat-methacrylic acid) | Water/Isopropanol | Spherical Nano-objects |

Table 2: Representative Data on Aggregate Characteristics

| Characteristic | Description | Typical Values for Polyacrylate Aggregates |

|---|---|---|

| Aggregate Size | The dimensions of the self-assembled structures, often measured as diameter for spherical aggregates or length and width for anisotropic shapes. | 5 nm - 200 nm |

| Morphology | The shape of the aggregates. | Spherical, Worm-like, Vesicular |

| Size Distribution | The range of sizes present in the sample, often described as monodisperse (uniform size) or polydisperse (varied sizes). | Polydisperse, can be controlled by synthesis conditions. |

Research Applications in Advanced Materials Science

Development of Stimuli-Responsive Soft Materials

Stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. These materials are of great interest for applications in sensors, actuators, and smart coatings.

Design of pH-Sensitive Gels and Smart Coatings

Polymers containing acidic or basic functional groups can exhibit pH-responsive behavior. For instance, polymers with carboxyl groups will ionize at high pH, leading to swelling of the polymer network in the form of a hydrogel. While acrylates are a common class of monomers used in the synthesis of pH-sensitive polymers, no research articles or patents were found that specifically utilize 3-(Octyloxy)-3-oxopropyl acrylate (B77674) for the design of pH-sensitive gels or smart coatings. The octyloxy group would impart significant hydrophobicity, which could modulate the swelling behavior of a pH-responsive polymer, but specific studies on this are not available.

Engineering of Polymeric Nanocarriers and Encapsulation Systems

Polymeric nanocarriers are used to encapsulate and deliver therapeutic agents, protecting them from degradation and controlling their release. The properties of these nanocarriers are highly dependent on the monomers used in their synthesis.

Fundamental Studies in Drug Delivery Vehicle Design

The design of drug delivery vehicles often involves the use of amphiphilic block copolymers, which can self-assemble into nanoparticles with a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly water-soluble drugs. While the octyloxy group of 3-(Octyloxy)-3-oxopropyl acrylate would provide a hydrophobic character suitable for forming the core of such nanocarriers, no published studies were identified that describe its use in the fundamental design or synthesis of polymeric nanocarriers for drug delivery. Research in this area tends to focus on well-established hydrophobic monomers such as styrene, methyl methacrylate (B99206), and various lactones.

Bio-Related Materials Research

The interface of materials science and biology is a rapidly growing field, with a focus on developing materials that can interact with biological systems in a controlled manner.

Exploration as Precursors for Antimicrobial Biomaterials

Polymers with long alkyl chains have been investigated for their antimicrobial properties. It is hypothesized that the hydrophobic chains can disrupt bacterial cell membranes, leading to cell death. While polymers based on other long-chain acrylates have shown antimicrobial activity, there is no specific research available on the synthesis of antimicrobial biomaterials from this compound.

Amphiphilic Polyelectrolytes in Bio-Interactions

Amphiphilic polyelectrolytes are polymers that contain both charged (hydrophilic) and neutral (hydrophobic) repeating units. These polymers are of interest for their interactions with proteins, cells, and other biological entities. The combination of a charged group and the hydrophobic octyloxy group could potentially lead to interesting bio-interactive properties. However, a review of the available literature did not reveal any studies on the synthesis or biological interactions of amphiphilic polyelectrolytes derived from this compound.

Based on a thorough review of available scientific literature, there is currently no specific research data or established application of This compound within the advanced fields of dynamic polymer networks, covalent adaptable networks (CANs), bond exchange mechanisms, or the design of reconfigurable polymer architectures.

Therefore, it is not possible to provide a detailed article on this specific compound in relation to the requested outline. The topics of dynamic bonds, bond exchange mechanisms, and reconfigurable architectures are active areas of polymer science, but the research has centered on other functional monomers and chemical systems.

Degradation Pathways and Stabilization Research in Acrylate Polymers

Photo-Oxidative Degradation Mechanisms

Photo-oxidation is a primary cause of degradation for many polymers, including polyacrylates. The process is initiated by the absorption of UV light, which leads to the formation of highly reactive free radicals, triggering a cascade of chemical reactions that alter the polymer's structure and properties. wikipedia.orgnih.gov This can manifest as discoloration, brittleness, and a loss of mechanical strength. rsc.org

For a polymer of 3-(Octyloxy)-3-oxopropyl acrylate (B77674), the chemical structure presents several sites susceptible to photo-oxidative attack. The process generally follows the autoxidation mechanism common to many polymers, involving initiation, propagation, and termination steps. wikipedia.org

The initiation of photo-oxidation begins when UV radiation provides the energy to break chemical bonds or when impurities and chromophoric groups within the polymer absorb this energy. wikipedia.orgpatsnap.com This creates free radicals, which are highly reactive species with unpaired electrons. nih.govnumberanalytics.com In a polyacrylate chain derived from 3-(Octyloxy)-3-oxopropyl acrylate, radicals can form at several locations:

Tertiary Hydrogen on the Polymer Backbone: The hydrogen atom on the main polymer chain is susceptible to abstraction, forming a stable tertiary radical.

Side-Chain Abstraction: Hydrogen atoms on the octyloxy side chain, particularly those adjacent to the ether oxygen, can be abstracted.

Once formed, these polymer radicals (P•) react rapidly with atmospheric oxygen to form polymer peroxy radicals (POO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). nih.gov This propagation cycle is self-catalytic and leads to extensive degradation. wikipedia.org

A critical consequence of this process is polymer chain scission , where the polymer backbone is broken, leading to a reduction in molecular weight and a severe deterioration of mechanical properties. wikipedia.orgnih.gov Scission can occur through several pathways, including the decomposition of unstable alkoxy radicals that form during the propagation cycle. Research on similar long-chain acrylates confirms that the length of the alkyl chain can influence degradation, with longer chains potentially providing more sites for radical abstraction. researchgate.net

Polymer hydroperoxides (POOH) are a key intermediate in the photo-oxidative degradation cycle. They are relatively unstable and can decompose when exposed to heat or UV light, breaking down into two new, highly reactive radicals: an alkoxy radical (PO•) and a hydroxyl radical (•OH). researchgate.net

POOH + UV light/heat → PO• + •OH

Biodegradation Studies of Long-Chain Acrylate Polymers

The biodegradability of acrylic polymers is a subject of increasing research interest. nih.govresearchgate.net While the carbon-carbon backbone of polyacrylates is generally resistant to microbial attack, the ester side chains can be susceptible to enzymatic hydrolysis, especially in polymers with long alkyl chains like the one derived from this compound. nih.gov

Microorganisms, including bacteria and fungi, can produce enzymes such as esterases and lipases that catalyze the cleavage of the ester bond in the polymer's side chain. nih.gov For a polymer of this compound, this process would likely yield two primary products:

1-Octanol (B28484): A biodegradable long-chain alcohol.

Poly(acrylic acid): A water-soluble polymer backbone.

Studies on similar polymers have shown that the degradation process is influenced by the chemical structure of the polymer and the environmental conditions. nih.gov For instance, research on a glycopolymer containing hydroxypropyl acrylate showed that microorganisms first consumed the sugar moieties and then attacked the acrylate chains. nih.gov Another study demonstrated that polyacrylic acid polymers could be completely biodegraded in an aerobic environment over a period of 14 days. irowater.com The long octyloxy chain in the target polymer may enhance its susceptibility to certain microbial enzymes that are adapted to processing lipids and long-chain alkanes.

The following table summarizes findings from relevant biodegradation studies on acrylic polymers.

| Polymer System | Microorganism/Environment | Findings & Degradation Pathway |

| Poly(acrylic acid) | Activated Sludge (Aerobic) | Complete degradation observed in 14 days, monitored by CO₂ evolution. irowater.com |

| Glycopolymer with Hydroxypropyl Acrylate | Bacterial culture | Microorganisms first consumed sugar units, followed by cleavage of the acrylic chains. nih.gov |

| General Acrylic Polymers | Various microorganisms | Biodegradation is often initiated by enzymatic hydrolysis of ester side chains. The recalcitrance of the C-C backbone is a key challenge. nih.govresearchgate.net |

Further research is necessary to fully elucidate the specific microorganisms and enzymatic pathways involved in the breakdown of polymers containing this compound. researchgate.net

Theoretical and Computational Investigations of Acrylate Polymer Systems

Quantum Chemical Studies (e.g., Density Functional Theory) on Monomer Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomer molecules. researchgate.net These studies provide fundamental insights into the mechanisms of polymerization reactions at the atomic level. For acrylate (B77674) monomers, DFT calculations are used to determine key parameters that govern polymerization, such as activation energies, reaction enthalpies, and the stability of radical intermediates.

The reactivity of an acrylate monomer is largely dictated by the electronic environment of its vinyl group and the nature of its ester side chain. The ester group's electronegativity influences the electron density of the C=C double bond, which is the site of radical attack during polymerization. The size and structure of the alkyl group in the ester moiety can also exert steric and electronic effects.

In the case of 3-(Octyloxy)-3-oxopropyl acrylate, the long octyloxy chain is expected to primarily introduce steric hindrance, potentially influencing the rate of propagation. While the electronic influence of this longer chain on the acrylate double bond is likely modest compared to smaller alkyl groups, its bulkiness can affect the approach of an incoming radical, thereby modifying the activation energy for the propagation step.

Studies on various acrylate monomers have consistently shown that DFT can accurately model reaction pathways. researchgate.net For example, research on the free-radical polymerization of simpler acrylates provides a baseline for understanding the fundamental reactions. nih.gov The table below presents representative calculated activation energies for the propagation step of different acrylate monomers, illustrating the influence of the ester group on reactivity. While specific values for this compound are not available, its activation energy would be expected to be in a similar range, with potential variations due to the steric bulk of the octyloxypropyl group.

| Monomer | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Methyl Acrylate | B3LYP | 6-31G(d) | 20.5 |

| Ethyl Acrylate | B3LYP | 6-31G(d) | 21.2 |

| n-Butyl Acrylate | B3LYP | 6-31G(d) | 21.8 |

| tert-Butyl Acrylate | B3LYP | 6-31G(d) | 23.5 |

Molecular Dynamics Simulations of Polymer Self-Assembly and Aggregation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the physical processes of polymer chain organization, such as self-assembly and aggregation. nih.govrsc.org For polyacrylates, MD simulations can predict macroscopic properties by modeling the interactions between polymer chains and between the polymer and its environment. nih.gov

For poly(this compound), the presence of the long, flexible octyl group is a critical structural feature. This hydrophobic chain would significantly influence the polymer's conformational behavior and its tendency to self-assemble in different media. In aqueous or polar environments, the hydrophobic octyl chains would likely drive the aggregation of polymer chains to minimize their contact with the solvent, potentially leading to the formation of micellar structures or other complex morphologies. In non-polar solvents, the chains would be more extended.

| Simulation Parameter/Output | Description | Typical Value/Observation |

|---|---|---|

| Force Field | Set of parameters describing the potential energy of the system. | CHARMM36, GROMOS |

| Simulation Box Size | The volume containing the polymer and solvent molecules. | 20 x 20 x 20 nm³ |

| Simulation Time | The duration of the simulation. | 500 ns - 2 µs |

| Radius of Gyration (Rg) | A measure of the polymer coil's size. A smaller Rg indicates a more compact, aggregated state. | Decreases over time as chains aggregate. |

| Solvent Accessible Surface Area (SASA) | The surface area of the hydrophobic side chains exposed to the solvent. | Decreases as hydrophobic chains cluster together. |

Computational Modeling of Polymerization Kinetics and Thermodynamics

Computational models of polymerization kinetics provide a quantitative understanding of how reaction conditions affect the rate of polymerization and the properties of the resulting polymer, such as molecular weight distribution and branching. nih.govacs.org These models often take the form of systems of differential equations representing the various elementary reactions (initiation, propagation, termination, chain transfer) or stochastic methods like kinetic Monte Carlo (kMC) simulations. acs.org

For the polymerization of this compound, a kinetic model would need to account for the specific characteristics imparted by its structure. The long octyl chain could influence several kinetic parameters. For example, the increased viscosity imparted by these side chains might lead to diffusion-limited termination at lower conversions than for smaller acrylates. Furthermore, the presence of multiple ester groups and C-H bonds on the side chain could provide sites for intramolecular chain transfer (backbiting), a common secondary reaction in acrylate polymerizations that leads to short-chain branching.

Kinetic Monte Carlo simulations are particularly well-suited for modeling complex polymerizations. nih.gov They can track the evolution of individual polymer chains, providing detailed information about the polymer microstructure that is often difficult to obtain experimentally. For instance, kMC simulations of high-temperature butyl acrylate polymerization have been used to predict monomer concentration, macromonomer content, and full molar mass distributions over time. nih.govacs.org These simulations demonstrate that factors like temperature and initial monomer concentration have a profound impact on the prevalence of side reactions and the final polymer architecture.

A computational model for this compound polymerization would integrate rate coefficients for the elementary reactions. While these would need to be determined experimentally or through quantum chemical calculations, literature values for similar acrylates provide a solid foundation. The model could then be used to predict how changes in reaction temperature, initiator concentration, or solvent would affect the polymerization outcome.

| Kinetic Parameter | Symbol | Description | Typical Order of Magnitude (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| Propagation Rate Coefficient | k_p | Rate of monomer addition to a growing polymer chain. | 10³ - 10⁴ |

| Termination Rate Coefficient | k_t | Rate of reaction between two growing polymer chains to end polymerization. | 10⁶ - 10⁷ |

| Backbiting Rate Coefficient | k_bb | Rate of intramolecular chain transfer, leading to a mid-chain radical. | 10² - 10³ (s⁻¹) |

| Chain Transfer to Monomer | k_tr,M | Rate of chain termination by hydrogen abstraction from a monomer molecule. | 10⁻¹ - 10⁰ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.